molecular formula C12H27NOSi B12844022 (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine

(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine

Cat. No.: B12844022
M. Wt: 229.43 g/mol
InChI Key: LRENCRSBPCQZAY-NSHDSACASA-N
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Description

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine typically involves the protection of a hydroxymethyl group with a TBDMS group. This can be achieved through the reaction of the hydroxymethyl piperidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the TBDMS group into the piperidine derivative, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other substituents.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protected hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified piperidine derivatives.

Scientific Research Applications

(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine involves its reactivity as a protected hydroxymethyl derivative. The TBDMS group provides stability and prevents unwanted side reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)piperidine: Similar in structure but with a tert-butyldiphenylsilyl group instead of TBDMS.

    (S)-2-(((tert-Butoxycarbonyl)oxy)methyl)piperidine: Features a tert-butoxycarbonyl (Boc) protecting group instead of TBDMS.

Uniqueness

(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine is unique due to the specific properties imparted by the TBDMS group. This group provides a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The compound’s ability to undergo selective deprotection under mild conditions further enhances its utility in complex organic synthesis .

Properties

Molecular Formula

C12H27NOSi

Molecular Weight

229.43 g/mol

IUPAC Name

tert-butyl-dimethyl-[[(2S)-piperidin-2-yl]methoxy]silane

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3/t11-/m0/s1

InChI Key

LRENCRSBPCQZAY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CCCCN1

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCCN1

Origin of Product

United States

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